
(3S,4S)-4-(Naphthalen-2-yloxy)-1-((S)-1-phenylethyl)pyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4S)-4-(Naphthalen-2-yloxy)-1-((S)-1-phenylethyl)pyrrolidin-3-ol is a chiral organic compound that features a pyrrolidine ring substituted with a naphthalen-2-yloxy group and a phenylethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-(Naphthalen-2-yloxy)-1-((S)-1-phenylethyl)pyrrolidin-3-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.
Introduction of the Naphthalen-2-yloxy Group: This step can be achieved through an etherification reaction where the naphthalen-2-ol is reacted with a suitable leaving group on the pyrrolidine ring.
Attachment of the Phenylethyl Group: The phenylethyl group can be introduced via a nucleophilic substitution reaction using a phenylethyl halide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group on the pyrrolidine ring.
Reduction: Reduction reactions could target the aromatic rings or any double bonds present in the structure.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are often employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce a fully saturated compound.
Applications De Recherche Scientifique
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as acting as a ligand for specific receptors.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of (3S,4S)-4-(Naphthalen-2-yloxy)-1-((S)-1-phenylethyl)pyrrolidin-3-ol would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing specific pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S,4S)-4-(Naphthalen-2-yloxy)pyrrolidin-3-ol: Lacks the phenylethyl group.
(3S,4S)-4-(Phenylethyl)pyrrolidin-3-ol: Lacks the naphthalen-2-yloxy group.
(3S,4S)-4-(Naphthalen-2-yloxy)-1-ethylpyrrolidin-3-ol: Has an ethyl group instead of a phenylethyl group.
Uniqueness
The unique combination of the naphthalen-2-yloxy and phenylethyl groups in (3S,4S)-4-(Naphthalen-2-yloxy)-1-((S)-1-phenylethyl)pyrrolidin-3-ol provides it with distinct chemical and physical properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
824390-84-3 |
|---|---|
Formule moléculaire |
C22H23NO2 |
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
(3S,4S)-4-naphthalen-2-yloxy-1-[(1S)-1-phenylethyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C22H23NO2/c1-16(17-7-3-2-4-8-17)23-14-21(24)22(15-23)25-20-12-11-18-9-5-6-10-19(18)13-20/h2-13,16,21-22,24H,14-15H2,1H3/t16-,21-,22-/m0/s1 |
Clé InChI |
NFVISTCKNKFXQK-SSKFGXFMSA-N |
SMILES isomérique |
C[C@@H](C1=CC=CC=C1)N2C[C@@H]([C@H](C2)OC3=CC4=CC=CC=C4C=C3)O |
SMILES canonique |
CC(C1=CC=CC=C1)N2CC(C(C2)OC3=CC4=CC=CC=C4C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



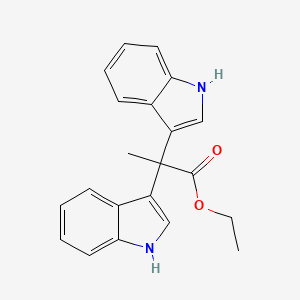
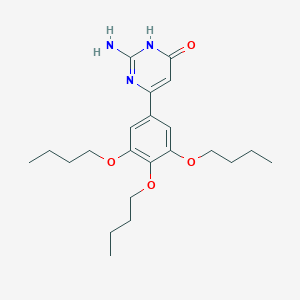

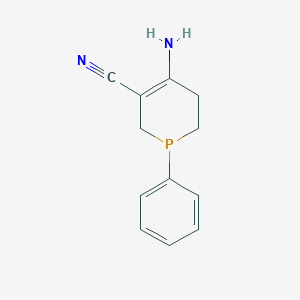
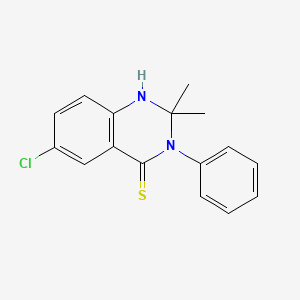
![Acetamide, N-6-isoquinolinyl-2-[(3-methoxyphenyl)amino]-](/img/structure/B12907408.png)
![Furan, tetrahydro-2-[(phenylmethoxy)methyl]-](/img/structure/B12907410.png)
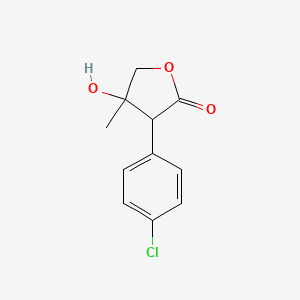
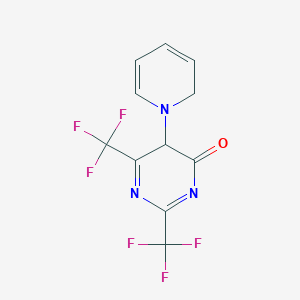
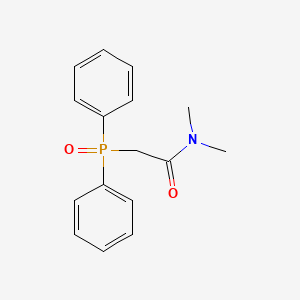
![6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12907430.png)

![6-Chloro-N-[(3,4-dichlorophenyl)methyl]pyridazin-3-amine](/img/structure/B12907461.png)
